N-(2-naphthyl)decanamide

Description

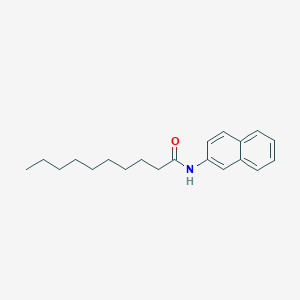

N-(2-Naphthyl)decanamide is a synthetic amide derivative featuring a decanoyl chain (10-carbon aliphatic group) linked to a 2-naphthylamine moiety.

Properties

Molecular Formula |

C20H27NO |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

N-naphthalen-2-yldecanamide |

InChI |

InChI=1S/C20H27NO/c1-2-3-4-5-6-7-8-13-20(22)21-19-15-14-17-11-9-10-12-18(17)16-19/h9-12,14-16H,2-8,13H2,1H3,(H,21,22) |

InChI Key |

LOYQOMLASCJZIE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Characteristics

The table below compares N-(2-naphthyl)decanamide with key analogs based on molecular formulas, substituents, and molecular weights:

Key Observations :

- Lipophilicity : this compound’s naphthyl group enhances aromaticity and lipophilicity compared to N-vanillyldecanamide’s polar vanillyl group.

- Bioactivity: The glucopyranosyl-2-naphthyl analog in shows potent glycogen phosphorylase inhibition (Ki = 3.5 μM), highlighting the role of hydrophilic carbohydrate moieties in enhancing target binding .

Antimicrobial and Biofilm Activity

- Compound 7 : A dimeric γ-AApeptide with adamantane and phenyl groups demonstrates biofilm disruption, attributed to its amphipathic structure and high molecular weight (1,055.80 g/mol). This suggests that bulky hydrophobic groups enhance antimicrobial activity.

- N-(β-d-Glucopyranosyl) amides : The 2-naphthyl-propenoic amide derivative’s strong inhibition of glycogen phosphorylase (Ki = 3.5 μM) underscores the importance of combining hydrophobic (naphthyl) and hydrophilic (glucopyranosyl) motifs for enzyme targeting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.